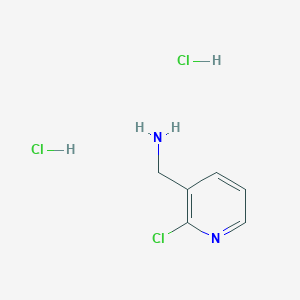

(2-Chloropyridin-3-yl)methanamine dihydrochloride

Description

BenchChem offers high-quality (2-Chloropyridin-3-yl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloropyridin-3-yl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloropyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.2ClH/c7-6-5(4-8)2-1-3-9-6;;/h1-3H,4,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKYMHAKHCDQTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870064-16-7 | |

| Record name | 870064-16-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloropyridin-3-yl)methanamine Dihydrochloride: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloropyridin-3-yl)methanamine and its salt forms are pivotal intermediates in the landscape of pharmaceutical and fine chemical synthesis.[1][2] The strategic placement of a chloro group and a methanamine substituent on the pyridine ring offers a versatile scaffold for the construction of complex molecular architectures, making it a valuable building block in the development of novel therapeutic agents.[2] This technical guide provides a comprehensive overview of (2-Chloropyridin-3-yl)methanamine dihydrochloride, focusing on its chemical identity, synthesis, physicochemical properties, applications in drug discovery, and safe handling protocols.

Chemical Identity and CAS Number Ambiguity

A critical aspect of working with any chemical is its precise identification through the Chemical Abstracts Service (CAS) number. For (2-Chloropyridin-3-yl)methanamine and its salts, there is some ambiguity in the publicly available information, which necessitates careful consideration by researchers.

-

Free Base: The CAS number for the parent compound, (2-Chloropyridin-3-yl)methanamine, is 97004-04-1 .[1]

-

Hydrochloride Salt (HCl): Several CAS numbers are associated with the monohydrochloride salt, with 1220039-41-7 and 1432754-64-7 being the most frequently cited by chemical suppliers.[3][4] This discrepancy may arise from different suppliers registering the same compound under separate numbers or from minor variations in the registered information.

-

Dihydrochloride Salt (2HCl): A specific, distinct CAS number for (2-Chloropyridin-3-yl)methanamine dihydrochloride is not consistently reported in major chemical databases. It is plausible that the dihydrochloride is less common or is sometimes cataloged under the same CAS number as the monohydrochloride. For instance, the isomeric compound C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride has a distinct CAS number (342816-31-3), suggesting that a unique identifier for the target compound's dihydrochloride form should ideally exist.[5]

Recommendation for Researchers: When procuring or documenting this compound, it is crucial to specify the desired salt form (monohydrochloride or dihydrochloride) and to verify the CAS number with the supplier. For in-house synthesis and characterization, it is imperative to confirm the salt stoichiometry through analytical methods such as elemental analysis or titration.

Synthesis and Mechanistic Insights

The synthesis of (2-Chloropyridin-3-yl)methanamine typically originates from 2-chloro-3-cyanopyridine. The primary transformation involves the reduction of the nitrile group to a primary amine.

Synthetic Pathway Overview

A common and effective method for the synthesis of (2-Chloropyridin-3-yl)methanamine is the reduction of 2-chloro-3-cyanopyridine. This precursor is a key intermediate in the synthesis of various pharmaceuticals, including the anti-HIV drug Nevirapine and the antidepressant Mirtazapine.[6] The synthesis of 2-chloro-3-cyanopyridine itself can be achieved through the chlorination of 3-cyanopyridine N-oxide.[7][8]

Caption: Synthetic workflow for (2-Chloropyridin-3-yl)methanamine Dihydrochloride.

Experimental Protocol: Synthesis of (2-Chloropyridin-3-yl)methanamine from 2-Chloro-3-cyanopyridine

This protocol outlines a general procedure for the reduction of 2-chloro-3-cyanopyridine. The choice of reducing agent and conditions can be optimized based on available resources and desired scale.

Materials:

-

2-Chloro-3-cyanopyridine

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) with a catalyst like Cobalt(II) chloride, or catalytic hydrogenation with H₂ gas over a suitable catalyst like Palladium on carbon)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Hydrochloric acid (HCl) solution (for quenching and salt formation)

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)

Procedure:

-

Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend or dissolve 2-chloro-3-cyanopyridine in an appropriate anhydrous solvent under an inert atmosphere.

-

Reduction:

-

Using LiAlH₄: Cool the suspension to 0 °C and slowly add a solution or suspension of LiAlH₄ in the same solvent. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Using NaBH₄/CoCl₂: To a solution of 2-chloro-3-cyanopyridine and cobalt(II) chloride in a suitable solvent (e.g., methanol or THF), add sodium borohydride portion-wise at a controlled temperature.

-

Catalytic Hydrogenation: Dissolve 2-chloro-3-cyanopyridine in a suitable solvent and add a catalytic amount of Pd/C. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete.

-

-

Quenching and Work-up: Carefully quench the reaction mixture by the slow addition of water, followed by a sodium hydroxide solution to precipitate the aluminum or cobalt salts. Filter the mixture and wash the solid residue with the reaction solvent.

-

Extraction: Combine the filtrate and washings, and extract the aqueous layer with an organic solvent.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude (2-Chloropyridin-3-yl)methanamine free base.

Experimental Protocol: Preparation of the Dihydrochloride Salt

-

Dissolution: Dissolve the crude (2-Chloropyridin-3-yl)methanamine in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

-

Acidification: Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., 2 M HCl in diethyl ether) to the stirred solution of the free base.

-

Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Stir the resulting slurry for a period to ensure complete precipitation.

-

Filtration and Drying: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (2-Chloropyridin-3-yl)methanamine dihydrochloride.

Physicochemical and Spectroscopic Properties

The physicochemical properties of (2-Chloropyridin-3-yl)methanamine dihydrochloride are crucial for its handling, formulation, and reaction setup. While a comprehensive, publicly available dataset for the dihydrochloride is limited, the following table summarizes expected properties based on the structure and data from related compounds.

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₉Cl₃N₂ | For the dihydrochloride salt |

| Molecular Weight | 215.51 g/mol | For the dihydrochloride salt |

| Appearance | White to off-white solid | Expected |

| Melting Point | Not consistently reported | Varies with purity and salt form |

| Solubility | Soluble in water and polar protic solvents | Expected for a hydrochloride salt |

| pKa | Not reported | The pyridine nitrogen and the primary amine will have distinct pKa values |

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the synthesized compound. Representative spectral data for the free base and its salts would include:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the benzylic protons (CH₂), and a broad singlet for the amine protons (which may exchange with D₂O). The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and aminomethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbons of the pyridine ring and one for the benzylic carbon. The chemical shifts will be indicative of the electronic environment of each carbon atom.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Applications in Drug Discovery and Development

The dual reactivity of the chloro and aminomethyl groups makes (2-Chloropyridin-3-yl)methanamine a versatile building block in medicinal chemistry.[2] The chloro group can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds, while the aminomethyl group is readily acylated, alkylated, or used in reductive amination to build more complex side chains.

While specific, direct synthetic routes for major drugs starting from (2-Chloropyridin-3-yl)methanamine are not extensively detailed in publicly accessible literature, its structural motif is present in numerous biologically active compounds. Its utility lies in the ability to generate libraries of compounds for screening and lead optimization. The 2-chloropyridine moiety is a known pharmacophore in various drugs.[9]

Safe Handling and Storage

(2-Chloropyridin-3-yl)methanamine dihydrochloride, like many chlorinated pyridine derivatives, should be handled with care in a laboratory setting. The following are general safety guidelines based on data for related compounds.[10][11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid Measures:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[12]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[12]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[12]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

(2-Chloropyridin-3-yl)methanamine dihydrochloride is a valuable and versatile intermediate for chemical synthesis, particularly in the realm of drug discovery and development. Its synthesis is accessible from commercially available starting materials, and its dual reactive sites provide a platform for extensive molecular elaboration. While there is some ambiguity regarding its CAS number, which necessitates careful sourcing and documentation, its utility as a building block is clear. Researchers and scientists working with this compound should adhere to strict safety protocols to ensure its proper handling and disposal. As the demand for novel therapeutics continues to grow, the importance of such key intermediates in the synthetic chemist's toolbox remains paramount.

References

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform

- Understanding (2-Chloropyridin-3-yl)

- Safety D

- Fisher Scientific. (2009, September 26).

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.).

- MedChemExpress. (n.d.). (2-Chloropyridin-4-yl)methanamine hydrochloride-SDS.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of (2-Chloropyridin-3-yl)methanamine in Custom Synthesis Projects.

- AK Scientific, Inc. (n.d.). (5-Chloropyridin-3-yl)methanamine dihydrochloride.

- Sigma-Aldrich. (2024, September 8).

- C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride | C6H9Cl3N2 | CID 22464502. (n.d.). PubChem.

- Fig. 3 500 MHz 1 H NMR spectrum of compound-2 in CHCl3-d1. Fig. 4 125... (n.d.).

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- ECHEMI. (n.d.). 1220039-41-7, (2-chloropyridin-3-yl)MethanaMine hydrochloride Formula.

- CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google P

- A preparation of 2-chloropyridine. (2025, August 6).

- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google P

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.

- Jubilant Ingrevia. (n.d.). 2-Chloro-3-cyanopyridine.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

- 2-Chloro-3-pyridylamine | C5H5ClN2 | CID 80528. (n.d.). PubChem.

- 4-Chloro-3-fluoropyridine-2-methanamine | C6H6ClFN2 | CID 72212769. (n.d.). PubChem.

- US3838136A - Preparation of 2-chloro-3-aminopyridine - Google P

- 2-Chloropyridine | C5H4ClN | CID 7977. (n.d.). PubChem.

- CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction - Google P

- JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google P

- BLD Pharm. (n.d.). 1432754-64-7|(2-Chloropyridin-3-yl)methanamine hydrochloride.

- BLD Pharm. (n.d.). 1060802-06-3|1-(5-Chloropyridin-2-yl)-N-methylmethanamine.

- Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI.

- Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026, January 6). PMC.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. 1432754-64-7|(2-Chloropyridin-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 5. C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride | C6H9Cl3N2 | CID 22464502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-3-cyanopyridine [jubilantingrevia.com]

- 7. CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents [patents.google.com]

- 8. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. aksci.com [aksci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

(2-Chloropyridin-3-yl)methanamine dihydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of (2-Chloropyridin-3-yl)methanamine Dihydrochloride

Abstract

(2-Chloropyridin-3-yl)methanamine is a pivotal intermediate in the pharmaceutical industry, serving as a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a chlorinated pyridine ring and a primary aminomethyl group, offers multiple reaction sites for constructing diverse molecular architectures.[2] This guide provides a comprehensive, in-depth examination of a robust and scalable synthesis pathway for (2-Chloropyridin-3-yl)methanamine dihydrochloride, commencing from the commercially available precursor, 2-Chloropyridine-3-carbonitrile. The focus is on the catalytic hydrogenation of the nitrile, a critical transformation that demands precise control to ensure high yield and purity. We will explore the mechanistic rationale behind the chosen methodology, provide a detailed, field-proven experimental protocol, and discuss the final salt formation for product stabilization and isolation.

Strategic Synthesis Design: A Retrosynthetic Approach

The synthesis of the target molecule, (2-Chloropyridin-3-yl)methanamine dihydrochloride, is best approached through a retrosynthetic analysis. The dihydrochloride salt is readily formed from the free amine in the final step, making the primary synthetic challenge the formation of the (2-Chloropyridin-3-yl)methanamine core. The aminomethyl group (-CH₂NH₂) is a classic synthetic equivalent of a nitrile or cyano group (-C≡N) via reduction. This leads to the identification of 2-Chloropyridine-3-carbonitrile (also known as 2-chloronicotinonitrile) as the logical and commercially available starting material.[3]

The central challenge in this synthesis is the selective reduction of the nitrile to a primary amine. This transformation is often complicated by the formation of secondary and tertiary amine impurities.[4][5] These side products arise from the reaction of the primary amine product with the intermediate imine formed during the reduction process.[4] Therefore, the chosen synthetic method must effectively suppress this side reaction.

Two primary strategies exist for nitrile reduction:

-

Chemical Reduction with Hydride Reagents: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can effectively reduce nitriles to primary amines.[6][7][8] However, LiAlH₄ is highly reactive, pyrophoric, and reacts violently with protic solvents, necessitating strict anhydrous conditions and specialized handling, which can be challenging for large-scale production.[6][9]

-

Catalytic Hydrogenation: This method employs a metal catalyst (e.g., Raney® Nickel, Palladium) and a hydrogen source (H₂ gas or transfer hydrogenation).[10][11] It is a widely used industrial process known for its efficiency and scalability.[12] Crucially, reaction conditions can be optimized to maximize selectivity for the desired primary amine.

For this guide, we select catalytic hydrogenation using Raney® Nickel . This choice is predicated on its proven efficacy, scalability, and the well-established methods for controlling selectivity, making it a more robust and safer option for drug development professionals than strong hydride reagents.

The Core Transformation: Selective Catalytic Hydrogenation

The reduction of 2-Chloropyridine-3-carbonitrile is achieved using Raney® Nickel as the catalyst under a hydrogen atmosphere. The key to achieving high selectivity for the primary amine lies in the addition of ammonia to the reaction medium.

Mechanistic Rationale and Causality

-

Role of Raney® Nickel: Raney® Nickel is a high-surface-area, sponge-like catalyst composed primarily of nickel derived from a nickel-aluminum alloy. It is highly effective in catalyzing the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile.[10][13]

-

The Problem of Secondary Amine Formation: The hydrogenation of a nitrile (1) proceeds through an intermediate imine (2). This imine can then be further hydrogenated to the desired primary amine (3). However, the primary amine product (3) is nucleophilic and can react with the imine intermediate (2) to form a secondary imine adduct (4), which is subsequently hydrogenated to an undesired secondary amine (5). This pathway significantly reduces the yield of the target compound.[4][5]

-

The Ammonia Solution: The formation of secondary amines can be effectively suppressed by conducting the hydrogenation in the presence of a large excess of ammonia.[5][12][14] According to Le Châtelier's principle, the high concentration of ammonia shifts the equilibrium of the condensation reaction away from the formation of the secondary imine adduct (4), thereby favoring the direct hydrogenation of the primary imine (2) to the primary amine (3).

Synthesis Workflow Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. leah4sci.com [leah4sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US5300650A - Process for producing aminomethylpyridine having a chlorine atom at α- - Google Patents [patents.google.com]

(2-Chloropyridin-3-yl)methanamine dihydrochloride mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (2-Chloropyridin-3-yl)methanamine dihydrochloride

Preamble: Navigating the Known and the Unknown

(2-Chloropyridin-3-yl)methanamine dihydrochloride is recognized within the scientific community primarily as a versatile chemical intermediate, a foundational component in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a chlorinated pyridine ring and a methanamine group, presents multiple avenues for synthetic elaboration.[2] However, a comprehensive, publicly documented understanding of its specific mechanism of action as a bioactive agent remains elusive.

This guide, therefore, adopts a hypothesis-driven framework, a practical approach for our intended audience of researchers, scientists, and drug development professionals. We will leverage the known biological activity of a closely related isomer, (2-Chloropyridin-4-yl)methanamine hydrochloride, a documented inhibitor of Lysyl Oxidase-Like 2 (LOXL2), to construct a logical and systematic research workflow.[3] This document will serve not as a static review of established facts, but as a dynamic roadmap for investigation, detailing the necessary experimental strategies to uncover and characterize the core mechanism of action of (2-Chloropyridin-3-yl)methanamine dihydrochloride.

Part 1: The Central Hypothesis - A Focus on the Lysyl Oxidase Family

The structural similarity between the 3-yl and 4-yl isomers of (2-Chloropyridin)methanamine provides a compelling starting point for our investigation. The 4-yl isomer has been identified as a potent inhibitor of LOXL2, an enzyme implicated in cancer progression through the promotion of epithelial-mesenchymal transition (EMT).[3]

Our central hypothesis is that (2-Chloropyridin-3-yl)methanamine dihydrochloride also functions as an inhibitor of the lysyl oxidase (LOX) family of enzymes, with a potential for selectivity towards LOXL2.

The LOX family, consisting of LOX and LOXL1-4, are copper-dependent amine oxidases crucial for the cross-linking of collagen and elastin in the extracellular matrix (ECM).[4][5] Dysregulation of LOX and LOXL2 has been linked to fibrosis and cancer metastasis, making them attractive therapeutic targets.[4][6]

To test this hypothesis, a multi-faceted approach is required, beginning with target identification and validation, followed by detailed biochemical and cellular characterization.

Experimental Workflow for Target Identification and Validation

The following diagram outlines a logical workflow for determining if (2-Chloropyridin-3-yl)methanamine dihydrochloride interacts with the LOX family and for identifying alternative targets if the primary hypothesis is disproven.

Caption: A proposed experimental workflow for the target identification and mechanistic characterization of (2-Chloropyridin-3-yl)methanamine dihydrochloride.

Part 2: Detailed Methodologies for Mechanistic Elucidation

This section provides detailed protocols for the key experiments outlined in the workflow. These are presented to be self-validating, with appropriate controls and rationale for each step.

Biochemical Assays for LOX/LOXL2 Inhibition

The initial and most critical step is to determine if the compound directly inhibits the enzymatic activity of LOX family members. The Amplex Red assay is a common and reliable method for this purpose.[3]

Principle: LOX enzymes produce hydrogen peroxide (H₂O₂) as a byproduct of amine oxidation. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red to produce the highly fluorescent resorufin, which can be quantified. A decrease in fluorescence in the presence of the test compound indicates enzyme inhibition.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of (2-Chloropyridin-3-yl)methanamine dihydrochloride in a suitable solvent (e.g., DMSO).

-

Prepare recombinant human LOX, LOXL1, LOXL2, LOXL3, and LOXL4 enzymes.

-

Prepare a working solution of Amplex Red reagent and HRP in assay buffer.

-

Prepare the substrate solution (e.g., 1,5-diaminopentane for LOXL2).[3]

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to all wells.

-

Add serial dilutions of the test compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., β-aminopropionitrile, BAPN).[7]

-

Add the recombinant LOX/LOXL enzyme to each well and pre-incubate with the compound for a defined period (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding the substrate.

-

Immediately add the Amplex Red/HRP solution.

-

Incubate the plate at 37°C, protected from light.

-

Measure fluorescence at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, 590 nm emission) at multiple time points.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Normalize the data to the vehicle control (100% activity) and a background control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Expected Data Summary:

| Compound | LOX IC₅₀ (µM) | LOXL1 IC₅₀ (µM) | LOXL2 IC₅₀ (µM) | LOXL3 IC₅₀ (µM) | LOXL4 IC₅₀ (µM) |

| (2-Chloropyridin-3-yl)methanamine HCl₂ | Hypothetical | Hypothetical | Hypothetical | Hypothetical | Hypothetical |

| BAPN (Positive Control) | ~0.1 | ~5 | ~0.07 | ~0.2 | >10 |

Target Deconvolution Strategies

If the compound does not show significant activity against the LOX family, broader, unbiased methods are necessary to identify its molecular target(s).[8][9]

-

Affinity-Based Pull-Down: This method involves immobilizing the compound on a solid support (e.g., agarose beads) and using it as "bait" to capture binding proteins from a cell lysate.[10] The captured proteins are then identified by mass spectrometry.

-

Drug Affinity Responsive Target Stability (DARTS): This label-free method relies on the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.[11] Cell lysates are treated with the compound and then subjected to limited proteolysis. Target proteins will be less digested in the presence of the compound and can be identified by comparing protein bands on a gel or through quantitative mass spectrometry.[11]

Cellular Assays for EMT Phenotype

Assuming the compound is a LOXL2 inhibitor, the next logical step is to assess its impact on cellular processes regulated by LOXL2, particularly the epithelial-mesenchymal transition (EMT).

Background: EMT is a biological process where epithelial cells lose their cell-cell adhesion and polarity, and gain migratory and invasive properties to become mesenchymal stem cells.[12] This process is characterized by the downregulation of epithelial markers (e.g., E-cadherin) and the upregulation of mesenchymal markers (e.g., N-cadherin, Vimentin).[13]

Experimental Models:

-

Use a cancer cell line known to undergo EMT, such as A549 (lung carcinoma) or MDA-MB-231 (breast cancer).

-

Induce EMT using a known stimulus, such as Transforming Growth Factor-beta (TGF-β).[14][15]

Key Assays:

-

Wound Healing (Scratch) Assay:

-

Grow cells to a confluent monolayer.

-

Create a "scratch" or wound in the monolayer with a pipette tip.

-

Treat the cells with the EMT inducer (e.g., TGF-β) in the presence or absence of various concentrations of (2-Chloropyridin-3-yl)methanamine dihydrochloride.

-

Monitor the closure of the scratch over time using microscopy. Inhibition of wound closure suggests an anti-migratory effect.

-

-

Transwell Invasion Assay:

-

Use a Boyden chamber with a porous membrane coated with a basement membrane extract (e.g., Matrigel).

-

Plate cells in the upper chamber in serum-free media with the test compound.

-

Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

After incubation, non-invading cells are removed from the upper surface of the membrane.

-

Cells that have invaded through the membrane to the lower surface are fixed, stained, and counted. A reduction in the number of invaded cells indicates an anti-invasive effect.

-

-

Western Blotting for EMT Markers:

-

Treat cells with the EMT inducer and the test compound for a specified period (e.g., 48-72 hours).

-

Lyse the cells and quantify protein concentrations.

-

Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against E-cadherin, N-cadherin, and Vimentin.

-

A reversal of the TGF-β-induced changes (i.e., rescue of E-cadherin expression and reduction of N-cadherin/Vimentin) would confirm the compound's ability to inhibit EMT.

-

Part 3: Signaling Pathway Analysis

Understanding which signaling pathways are modulated by the compound provides a deeper mechanistic insight. LOXL2-induced EMT is known to be intertwined with several key signaling pathways.[13]

Hypothesized Signaling Cascade

The following diagram illustrates the hypothesized signaling pathway where LOXL2 promotes EMT and where (2-Chloropyridin-3-yl)methanamine dihydrochloride is proposed to act.

Caption: Hypothesized signaling pathway of LOXL2-mediated EMT and the proposed point of intervention for (2-Chloropyridin-3-yl)methanamine dihydrochloride.

To validate this proposed pathway, researchers can use techniques like Western blotting to measure the phosphorylation status of key signaling proteins (e.g., Smad2/3) and qPCR to assess changes in the gene expression of transcription factors (e.g., Snail, Slug) in response to treatment with the compound.

Conclusion and Future Directions

While (2-Chloropyridin-3-yl)methanamine dihydrochloride is currently cataloged as a chemical intermediate, its structural analogy to a known LOXL2 inhibitor suggests a potential for significant biological activity. The experimental framework detailed in this guide provides a rigorous and comprehensive approach to test this hypothesis, identify the molecular target, and elucidate the downstream mechanism of action. Should the primary hypothesis hold true, this compound could represent a novel scaffold for the development of therapeutics targeting fibrosis and cancer metastasis. The successful execution of these studies would not only illuminate the function of this specific molecule but also contribute valuable structure-activity relationship data for the broader class of chloropyridine methanamine inhibitors.

References

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 693. [Link][8][10]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. [Link][9]

-

Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link][11]

-

Leung, L., et al. (2019). Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Journal of Medicinal Chemistry, 62(12), 5863-5884. [Link][4]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Schilter, D., et al. (2019). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. Journal of Medicinal Chemistry, 62(1), 104-117. [Link][3]

-

Lam, K. S. (2012). Signaling pathways involved in Epithelial-to-Mesenchymal Transition. ResearchGate. [Link]

-

Ciardiello, F., et al. (2012). Modeling TGF-β signaling pathway in epithelial-mesenchymal transition. AIP Conference Proceedings, 1479, 1021. [Link][14]

-

De Craene, B., & Berx, G. (2013). Signaling mechanisms of the epithelial-mesenchymal transition. Cellular and Molecular Life Sciences, 70(13), 2265-2288. [Link][15]

-

Ai, Y., et al. (2018). Epithelial-to-Mesenchymal Transition Signaling Pathways Responsible for Breast Cancer Metastasis. Journal of Cancer Metastasis and Treatment, 4, 34. [Link][13]

-

QIAGEN. (n.d.). Regulation of the Epithelial-Mesenchymal Transition Pathway. QIAGEN GeneGlobe. [Link][12]

-

Bais, M. V., et al. (2017). An in situ activity assay for lysyl oxidases. Scientific Reports, 7(1), 11860. [Link][7]

-

Jarolimek, W., et al. (2020). Inhibition of LOXL2 and Other Lysyl Oxidase (Like) Enzymes: Intervention at the Core of Fibrotic Pathology. In Fibrosis. Royal Society of Chemistry. [Link][6]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of (2-Chloropyridin-3-yl)methanamine in Custom Synthesis Projects. [Link][2]

-

PubChem. (n.d.). C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. books.rsc.org [books.rsc.org]

- 7. An in situ activity assay for lysyl oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Epithelial-to-Mesenchymal Transition Signaling Pathways Responsible for Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Signaling mechanisms of the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

(2-Chloropyridin-3-yl)methanamine dihydrochloride as a synthetic intermediate

This dual reactivity allows for the construction of complex molecules. For instance, the aminomethyl group can be protected or derivatized first, followed by a cross-coupling reaction at the 2-position to build the core scaffold of a target molecule. This strategic flexibility is invaluable in the synthesis of APIs. [7][9]

Safety, Handling, and Storage

As with all chemical reagents, proper handling of (2-Chloropyridin-3-yl)methanamine dihydrochloride is paramount for laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) before use. [13][14]

| Hazard Class | Statement |

|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed. [14] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. [14] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. [14] |

| STOT, Single Exposure | H335: May cause respiratory irritation. [14]|

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. [14][15]* Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. [13][14][16]* Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust. [13][15]Wash hands thoroughly after handling. [14]* Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Dispose of waste in accordance with local regulations. [14][15]

Storage:

Conclusion

(2-Chloropyridin-3-yl)methanamine dihydrochloride is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery. Its pre-installed, orthogonally reactive functional groups on a privileged pyridine scaffold provide a direct and versatile entry point to a vast chemical space. [4][5]By enabling rapid derivatization through robust and well-understood chemical transformations, it empowers medicinal chemists to efficiently generate compound libraries, optimize lead candidates, and ultimately accelerate the development of new medicines. A thorough understanding of its synthesis, reactivity, and handling is essential for any research professional aiming to harness its full synthetic potential.

References

-

Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. Available from: [Link]

-

Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. Available from: [Link]

-

2-Chloropyridine. Wikipedia. Available from: [Link]

-

Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Organic Chemistry Portal. Available from: [Link]

-

Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available from: [Link]

-

The Strategic Importance of (2-Chloropyridin-3-yl)methanamine in Custom Synthesis Projects. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones. Oriental Journal of Chemistry. Available from: [Link]

-

2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. MDPI. Available from: [Link]

-

2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. Available from: [Link]

-

C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride. PubChem. Available from: [Link]

-

(2-chloropyridin-3-yl)methanamine. PubChemLite. Available from: [Link]

-

2-Chloro-3-pyridylamine. PubChem. Available from: [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. ResearchGate. Available from: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]

-

Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. Available from: [Link]

-

Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Wiley. Available from: [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available from: [Link]

-

(5-Chloropyridin-2-yl)methanamine. PubChem. Available from: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available from: [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Chemists synthesize an improved building block for medicines. ScienceDaily. Available from: [Link]

-

New set of chemical building blocks makes complex 3D molecules in a snap. University of Illinois Urbana-Champaign. Available from: [Link]

-

Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry. Routledge. Available from: [Link]

- 2-chloropyridine synthetic method. Google Patents.

- Process for the manufacture of 2,3-dichloropyridine. Google Patents.

-

(3-Chloropyrazin-2-yl)methanamine. PubChem. Available from: [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. National Institutes of Health. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New set of chemical building blocks makes complex 3D molecules in a snap – News Bureau [news.illinois.edu]

- 3. routledge.com [routledge.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scllifesciences.com [scllifesciences.com]

- 9. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 10. echemi.com [echemi.com]

- 11. PubChemLite - (2-chloropyridin-3-yl)methanamine (C6H7ClN2) [pubchemlite.lcsb.uni.lu]

- 12. 1432754-64-7|(2-Chloropyridin-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

(2-Chloropyridin-3-yl)methanamine dihydrochloride role in medicinal chemistry

An In-Depth Technical Guide to the Role of (2-Chloropyridin-3-yl)methanamine Dihydrochloride in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

(2-Chloropyridin-3-yl)methanamine dihydrochloride (CAS: 97004-04-1) is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2] Its strategic importance stems from a unique molecular architecture featuring a pyridine ring substituted with both a reactive chlorine atom and a primary aminomethyl group.[1][2] This duality of functional groups provides chemists with a versatile platform for constructing complex molecular scaffolds through a variety of synthetic transformations. This guide provides an in-depth analysis of its synthesis, reactivity, and critical role as a key intermediate, with a particular focus on its application in the development of nicotinic acetylcholine receptor (nAChR) modulators. We will explore its central contribution to the synthesis of Varenicline, a prominent smoking cessation aid, and discuss broader applications that underscore its value in drug discovery and development.

Core Molecular Attributes and Synthetic Strategy

Structural and Chemical Properties

(2-Chloropyridin-3-yl)methanamine is a pyridine derivative with the molecular formula C₆H₇ClN₂.[1] It is typically handled as a dihydrochloride salt to improve its stability and solubility. The molecule's value is rooted in its two distinct reactive centers, which can be addressed with high chemo-selectivity.

-

The 2-Chloro Substituent: The chlorine atom at the C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution and, more importantly, serves as an excellent handle for modern cross-coupling reactions. This allows for the strategic introduction of aryl, heteroaryl, or alkyl groups, enabling the exploration of diverse chemical space.

-

The 3-Aminomethyl Group: The primary amine is a versatile nucleophile. It readily participates in standard amine chemistries, including acylation, alkylation, reductive amination, and urea/thiourea formation, providing a direct route to append a wide array of side chains or linkers.[2]

This orthogonal reactivity is a cornerstone of its utility, allowing for sequential and controlled modifications to build complex target molecules.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ (Free Base) | [3] |

| Molecular Weight | 142.59 g/mol (Free Base) | [4] |

| CAS Number | 97004-04-1 (Free Base) | [1] |

| Appearance | Typically a white crystalline solid (as hydrochloride salt) | [5] |

General Synthetic Approach

The synthesis of (2-Chloropyridin-3-yl)methanamine typically originates from readily available pyridine precursors. A common strategy involves the reduction of a corresponding nitrile or the amination of a hydroxymethyl group. The choice of synthetic route is often dictated by the desired scale and purity requirements for downstream applications. High purity is critical as impurities can interfere with subsequent sensitive reactions, such as metal-catalyzed cross-couplings.[1][2]

Caption: Synthetic origin and dual reactivity of the target molecule.

Cornerstone Application: Synthesis of Varenicline (Chantix)

The most prominent application of (2-Chloropyridin-3-yl)methanamine and its analogs is in the synthesis of Varenicline, a first-line pharmacotherapy for smoking cessation.[6][7] Varenicline's complex tetracyclic structure is assembled using a multi-step synthesis where this pyridine building block is a critical precursor.

Role in the Varenicline Synthetic Pathway

While various synthetic routes to Varenicline exist, many converge on the formation of a key tricyclic amine intermediate.[8][9] A subsequent dinitration, reduction to a diamine, and cyclization sequence ultimately yields the final pyrazino[2,3-h][1]benzazepine core of Varenicline. The 2-chloropyridine moiety is incorporated in the later stages of the synthesis, forming the crucial pyrazine ring.

A representative sequence involves:

-

Nitration: The aromatic ring of a protected tricyclic amine intermediate is dinitrated.

-

Reduction: The two nitro groups are reduced to form a diamine.

-

Cyclization: This diamine is then reacted with glyoxal to form the pyrazine ring, completing the core structure of Varenicline.[7][8]

The (2-Chloropyridin-3-yl)methanamine scaffold provides the essential nitrogen atoms and the correct substitution pattern required to construct this fused heterocyclic system.

Caption: Key steps in the formation of the Varenicline core structure.

Mechanism of Action and Structure-Activity Relationship (SAR)

Varenicline functions as a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, the primary receptor implicated in the reinforcing effects of nicotine in the brain.[10][11]

-

As an Agonist: It provides a moderate level of stimulation to the α4β2 nAChR, which helps to alleviate nicotine withdrawal symptoms and cravings.

-

As an Antagonist: By binding to the receptor, it competitively inhibits nicotine from binding, thereby blocking the rewarding and reinforcing effects of smoking.[11][12]

The structural elements derived from the (2-Chloropyridin-3-yl)methanamine scaffold are critical for this unique pharmacological profile. The pyridine nitrogen is believed to form key hydrogen bond interactions within the receptor's binding site, while the rigid, fused-ring system orients the molecule optimally for high-affinity binding and partial agonism. The basic nitrogen atom, which is protonated at physiological pH, engages in a crucial cation-pi interaction with an aromatic residue in the receptor's "aromatic box," a highly conserved feature of nAChRs.[10]

Caption: Varenicline's dual mechanism at the α4β2 nAChR.

Broader Applications in Drug Discovery

While its role in Varenicline is paramount, the versatility of (2-Chloropyridin-3-yl)methanamine extends to other areas of medicinal chemistry. The chloropyridine motif is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and other CNS-active agents.[13][14][15]

-

Kinase Inhibitors: The 2-aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[14] The ability to functionalize the C3 position via the aminomethyl group allows for the introduction of solubilizing groups or vectors to target solvent-exposed regions of the ATP-binding pocket.

-

Fragment-Based Drug Design: As a relatively small and highly functionalized molecule, it serves as an excellent starting point for fragment-based screening and library synthesis.[16] The two orthogonal handles allow for rapid and systematic elaboration of initial fragment hits to improve potency and selectivity.

-

Agrochemicals: The pyridine core is also prevalent in agrochemical development, suggesting potential applications for this intermediate in the synthesis of novel pesticides and herbicides.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to functionalize the C2 position of the pyridine ring, demonstrating the utility of the chloro-substituent as a synthetic handle.

Objective: To synthesize (2-(4-methoxyphenyl)pyridin-3-yl)methanamine from (2-Chloropyridin-3-yl)methanamine dihydrochloride and 4-methoxyphenylboronic acid.

Materials and Reagents

| Reagent | CAS No. | M.W. | Amount | Moles |

| (2-Chloropyridin-3-yl)methanamine dihydrochloride | 97004-04-1 (base) | 215.50 | 1.0 g | 4.64 mmol |

| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 0.84 g | 5.57 mmol |

| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 268 mg | 0.23 mmol |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 1.48 g | 13.92 mmol |

| 1,4-Dioxane | 123-91-1 | - | 20 mL | - |

| Water | 7732-18-5 | - | 5 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2-Chloropyridin-3-yl)methanamine dihydrochloride (1.0 g), 4-methoxyphenylboronic acid (0.84 g), and sodium carbonate (1.48 g).

-

Solvent Addition: Add 1,4-dioxane (20 mL) and water (5 mL) to the flask.

-

Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to degas the solution. This step is critical to prevent the oxidation of the palladium(0) catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (268 mg). The mixture may change color.

-

Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Self-Validation and Causality

-

Choice of Catalyst: Pd(PPh₃)₄ is a robust, air-stable palladium(0) catalyst suitable for a wide range of Suzuki couplings. Its use necessitates a thorough degassing of the reaction mixture.

-

Base and Solvent System: A biphasic system of dioxane/water with sodium carbonate as the base is a standard and effective condition for Suzuki couplings involving heteroaryl chlorides. The base is essential for the transmetalation step of the catalytic cycle.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere throughout the reaction is paramount for catalytic activity and to prevent the formation of undesired byproducts.

Conclusion

(2-Chloropyridin-3-yl)methanamine dihydrochloride is more than a simple chemical intermediate; it is a strategically designed building block that provides a powerful and versatile entry point into complex molecular architectures. Its orthogonal reactive sites—the chloro group amenable to cross-coupling and the nucleophilic aminomethyl group—offer medicinal chemists a reliable platform for scaffold decoration and SAR exploration. The successful development of Varenicline stands as a testament to its significance, showcasing how this compact molecule can be elaborated into a complex, life-changing therapeutic agent. As drug discovery continues to demand novel scaffolds and efficient synthetic routes, the utility of (2-Chloropyridin-3-yl)methanamine and related pyridine derivatives is set to endure and expand.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - (2-chloropyridin-3-yl)methanamine (C6H7ClN2) [pubchemlite.lcsb.uni.lu]

- 4. calpaclab.com [calpaclab.com]

- 5. Buy (3-Chloropyridin-2-yl)methanamine hydrochloride (EVT-12043161) [evitachem.com]

- 6. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]

Spectroscopic Characterization of (2-Chloropyridin-3-yl)methanamine Dihydrochloride: A Technical Guide

Foreword

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities and key intermediates is foundational to progress. (2-Chloropyridin-3-yl)methanamine, a versatile pyridine derivative, serves as a critical building block in the synthesis of a multitude of pharmacologically active agents.[1][2] Its conversion to the dihydrochloride salt enhances stability and aqueous solubility, properties highly desirable in pharmaceutical development.

This guide provides an in-depth technical overview of the spectroscopic profile of (2-Chloropyridin-3-yl)methanamine Dihydrochloride. In the absence of a complete, publicly available dataset for this specific salt, this document leverages established principles of spectroscopic theory and data from analogous structures to present a predictive but robust analysis. It is designed not merely as a data sheet, but as a practical guide to obtaining and interpreting the spectra, reflecting the causality behind experimental choices and analytical deductions.

Molecular Structure and Spectroscopic Overview

(2-Chloropyridin-3-yl)methanamine dihydrochloride possesses a unique electronic and structural arrangement that gives rise to a distinct spectroscopic fingerprint. The formation of the dihydrochloride salt involves the protonation of both the pyridine ring nitrogen and the primary amine, profoundly influencing the spectral data.

Molecular Structure:

Caption: Molecular structure of (2-Chloropyridin-3-yl)methanamine Dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information on the carbon skeleton and proton environments.

Predicted ¹H NMR Spectrum

The protonation of both nitrogen atoms results in a significant downfield shift for all protons compared to the free base, due to the deshielding effect of the positive charges.[1] The choice of solvent is critical; an aprotic solvent like DMSO-d₆ is recommended to observe the exchangeable N-H protons, which would likely be lost in D₂O.[3]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 (Pyridine) | 8.6 - 8.8 | dd | ~5.0, 1.5 | 1H |

| H4 (Pyridine) | 8.4 - 8.6 | dd | ~7.5, 1.5 | 1H |

| H5 (Pyridine) | 7.8 - 8.0 | dd | ~7.5, 5.0 | 1H |

| CH₂ (Methylene) | 4.3 - 4.5 | s (broad) | - | 2H |

| NH₃⁺ (Ammonium) | 8.9 - 9.2 | s (broad) | - | 3H |

| N⁺H (Pyridinium) | >14 | s (broad) | - | 1H |

Expertise & Causality:

-

Pyridine Protons (H4, H5, H6): The electron-withdrawing effect of the protonated pyridinium nitrogen causes a substantial downfield shift for all ring protons.[1] The expected order (H6 > H4 > H5) is based on proximity to the nitrogen and the chlorine atom. The splitting will be a classic three-spin system (dd for each proton).

-

Methylene Protons (CH₂): These protons are adjacent to an aromatic ring and a positively charged ammonium group, placing their predicted chemical shift in the 4.3 - 4.5 ppm range. The signal may be a sharp singlet or slightly broadened due to coupling with the adjacent NH₃⁺ protons, which can be averaged out by exchange.

-

Amine and Pyridinium Protons (NH₃⁺, N⁺H): These protons are exchangeable and will appear as broad singlets. The pyridinium proton is expected to be significantly downfield, potentially beyond 14 ppm, which is characteristic of such species.[1] Their integration is crucial for confirming the dihydrochloride stoichiometry.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the number of unique carbon environments and, like the ¹H NMR, will show downfield shifts due to protonation.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine, C-Cl) | 149 - 152 |

| C6 (Pyridine) | 147 - 149 |

| C4 (Pyridine) | 143 - 145 |

| C5 (Pyridine) | 128 - 130 |

| C3 (Pyridine) | 133 - 136 |

| CH₂ (Methylene) | 38 - 41 |

Expertise & Causality:

-

Pyridine Carbons: The carbons of the pyridine ring are all deshielded. C2, being bonded to both nitrogen and chlorine, will be significantly downfield. The relative positions of C4 and C6 are influenced by their proximity to the protonated nitrogen.[4]

-

Methylene Carbon (CH₂): This aliphatic carbon is shifted downfield due to the adjacent ammonium group and the aromatic ring.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Methodology:

-

Sample Preparation: Accurately weigh 15-20 mg of (2-Chloropyridin-3-yl)methanamine dihydrochloride.[5] Dissolve the sample in approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).[3] Transfer the solution into a clean, dry 5 mm NMR tube, filtering through a small plug of glass wool in a pipette if any particulates are visible to prevent peak broadening.[6]

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse program. A sufficient number of scans (typically 16-32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to 39.52 ppm. Integrate all peaks and analyze the splitting patterns to determine coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of the dihydrochloride salt will be dominated by absorptions from the ammonium and pyridinium groups.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3200 - 2500 | N⁺-H Stretching (Ammonium/Pyridinium) | Strong, Broad |

| ~2900 | C-H Stretching (Aromatic/Methylene) | Medium (on broad N-H) |

| 1620 - 1580 | N-H Bending (Ammonium, asymmetric) | Medium |

| 1550 - 1500 | N-H Bending (Ammonium, symmetric) | Medium |

| 1600, 1480 | C=C, C=N Stretching (Aromatic ring) | Medium-Strong |

| ~1100 | C-Cl Stretching | Medium |

Expertise & Causality:

-

N⁺-H Stretching: The most prominent feature will be a very broad and strong absorption band spanning from roughly 3200 cm⁻¹ down to 2500 cm⁻¹.[7][8][9] This "ammonium band" is characteristic of amine salts and is due to the stretching vibrations of the N⁺-H bonds, which are extensively hydrogen-bonded in the solid state. The aliphatic and aromatic C-H stretches will appear as sharper peaks superimposed on this broad envelope.[9]

-

N-H Bending: The deformation (bending) vibrations of the -NH₃⁺ group are expected to appear in the 1620-1500 cm⁻¹ region.[10]

-

Aromatic Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring will be present in the 1600-1450 cm⁻¹ region.[11]

-

C-Cl Stretch: The carbon-chlorine stretching vibration typically appears in the fingerprint region and can be assigned based on its expected position around 1100 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR): Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a soft tissue dampened with isopropanol. Place a small amount (a few milligrams) of the solid (2-Chloropyridin-3-yl)methanamine dihydrochloride powder onto the crystal.

-

Data Acquisition: Apply pressure using the ATR press to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty, clean ATR crystal. Then, collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues. For this salt, Electrospray Ionization (ESI) is the method of choice, as it is a soft ionization technique suitable for polar, pre-charged molecules.

Predicted ESI-MS Data (Positive Ion Mode):

-

Molecular Ion: The primary species observed will be the monoprotonated free base, [M+H]⁺, where M is the neutral (2-Chloropyridin-3-yl)methanamine.

-

Molecular Formula of Free Base: C₆H₇ClN₂

-

Exact Mass: 142.03 g/mol

-

Expected [M+H]⁺: m/z ≈ 143.04

-

-

Isotope Pattern: A characteristic isotopic peak at [M+H+2]⁺ with approximately one-third the intensity of the [M+H]⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope. This is a definitive confirmation of the presence of one chlorine atom.

Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the m/z 143.04 precursor ion would likely reveal the following fragments:

Caption: Plausible MS/MS fragmentation pathways for the [M+H]⁺ ion.

Expertise & Causality:

-

Loss of Ammonia (NH₃): Cleavage of the C-C bond between the methylene group and the ring, followed by loss of ammonia from the aminomethyl group, is a likely pathway, leading to a fragment at m/z ≈ 126.

-

Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for pyridine rings is the expulsion of HCN, which would result in a fragment at m/z ≈ 116.[12][13]

-

Loss of Chlorine: Homolytic cleavage of the C-Cl bond could lead to a radical cation at m/z ≈ 108.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Liquid Chromatography (Optional but recommended): If purity is a concern, inject the sample onto a C18 HPLC column. Use a simple gradient (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid) to elute the compound. Formic acid is added to ensure the analyte remains protonated.

-

Mass Spectrometry:

-

Ionization Mode: Positive Ion Electrospray (ESI+).

-

Scan Range: Scan from m/z 50 to 500.

-

Source Parameters: Optimize capillary voltage, gas flow, and source temperature for maximum signal intensity of the target ion.

-

MS/MS Analysis: If fragmentation data is desired, perform a product ion scan on the precursor ion at m/z 143.04, using an appropriate collision energy (e.g., 15-25 eV) to induce fragmentation.

-

Conclusion

The spectroscopic characterization of (2-Chloropyridin-3-yl)methanamine dihydrochloride is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. This guide provides a predictive framework grounded in established spectroscopic principles, enabling researchers to confidently acquire, interpret, and validate the structure of this important pharmaceutical intermediate. The provided protocols represent robust, field-tested methodologies that serve as a reliable starting point for comprehensive analysis. By understanding the causality behind the expected spectral features, scientists can move beyond simple data collection to a deeper, more insightful level of structural elucidation.

References

-

Castellano, S., et al. (1964). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 41(12), 3863-3869. Available at: [Link]

-

Kamieński, B., et al. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 14(1), 65-68. Available at: [Link]

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. Available at: [Link]

-

Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 40(4), 622-634. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of (2-Chloropyridin-3-yl)methanamine in Custom Synthesis Projects. Retrieved from [Link]

-

Lord, R. C., & Merrifield, R. E. (1953). Hydrogen bonding in the amine hydrohalides. I. The infrared spectra of the solid salts. The Journal of Chemical Physics, 21(1), 166-167. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

-

Oomens, J., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9136-9145. Available at: [Link]

-

Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Available at: [Link]

-

Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. ResearchGate. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of Glasgow. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. Retrieved from [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

-

Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 49-56. Available at: [Link]

-

LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

PubChem. (n.d.). (2-Chloropyridin-3-yl)methanamine. Retrieved from [Link]

Sources

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

A Methodological Guide to Determining the Solubility of (2-Chloropyridin-3-yl)methanamine Dihydrochloride in Organic Solvents

Abstract

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences every stage of the drug development pipeline, from early-stage synthesis and purification to final formulation and bioavailability. For a molecule like (2-Chloropyridin-3-yl)methanamine dihydrochloride, which exists as a dihydrochloride salt, its solubility characteristics are dictated by the interplay of its molecular structure and the properties of the solvent.

As an amine salt, it is anticipated to exhibit high polarity due to the presence of ionic chloride counterparts to the protonated amine groups.[1] This inherent polarity suggests a general trend of higher solubility in polar solvents and lower solubility in non-polar organic solvents.[1][2] However, the precise solubility in any given organic solvent is a result of a complex thermodynamic balance and must be determined empirically for accurate process development and optimization.

This guide will equip the reader with the necessary knowledge and practical protocols to confidently and accurately determine the solubility of (2-Chloropyridin-3-yl)methanamine dihydrochloride in a variety of organic solvents.

Physicochemical Properties and Predicted Solubility Behavior

Molecular Structure:

(2-Chloropyridin-3-yl)methanamine dihydrochloride possesses a substituted pyridine ring and a methanamine side chain. The presence of two hydrochloride moieties significantly increases the compound's polarity compared to its free base form.

Expected Solubility Trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have high dielectric constants, making them good candidates for dissolving ionic compounds. We can anticipate moderate to good solubility in these solvents. The free base form, 3-Amino-2-chloropyridine, is soluble in methanol.[3][4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments and can solvate cations and anions effectively, suggesting they may also be suitable solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Due to the high polarity of the dihydrochloride salt, very low solubility is expected in these solvents.[1][2]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and may exhibit some limited capacity to dissolve the compound.

It is crucial to experimentally verify these predictions to establish a reliable solubility profile.

Health and Safety Precautions